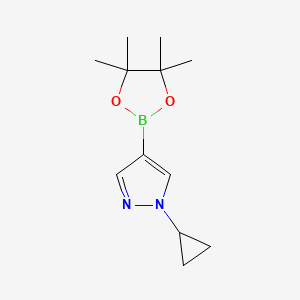

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Overview

Description

“1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical compound with the empirical formula C12H19BN2O2 . It has a molecular weight of 234.10 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string of the compound isCC1(C)OB(OC1(C)C)c2cnn(c2)C3CC3 . This represents the structure of the molecule in a linear format.

Scientific Research Applications

Synthesis and Characterization : This compound is often synthesized and characterized for its structural and chemical properties. For example, Liao et al. (2022) and Yang et al. (2021) focused on the synthesis, characterization, crystal structure, and Density Functional Theory (DFT) studies of similar compounds. These studies contribute to understanding the molecular structure and potential applications in various fields (Liao et al., 2022) (Yang et al., 2021).

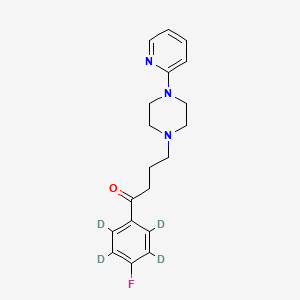

Intermediate in Biological Compounds : Kong et al. (2016) synthesized an intermediate compound related to this pyrazole, which is crucial in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).

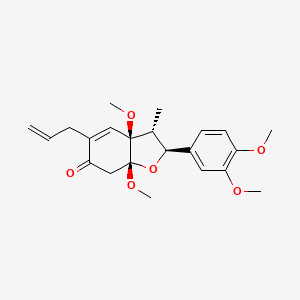

Pharmaceutical Applications : The synthesis of pyrazole analogues has implications in pharmaceutical research, as seen in the work of Umesha and Basavaraju (2014), where they synthesized pyrazole analogues of podophyllotoxin for antimitotic and antimicrobial activities (Umesha & Basavaraju, 2014).

Optimized Synthesis for Medicinal Compounds : Bethel et al. (2012) demonstrated the optimized synthesis of medicinally important compounds via Suzuki coupling, which may include the synthesis of pyrazole compounds (Bethel et al., 2012).

Material Science Applications : Cheon et al. (2005) explored the synthesis of fluorene copolymers for potential applications in material science, indicating a wider scope for the use of pyrazole derivatives (Cheon et al., 2005).

Safety and Hazards

The compound is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a comfortable position for breathing . If it comes in contact with eyes, rinse cautiously with water for several minutes . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .

Properties

IUPAC Name |

1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-7-14-15(8-9)10-5-6-10/h7-8,10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWYVKHISUTBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731526 | |

| Record name | 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151802-22-0 | |

| Record name | 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Cyclopropyl-1H-pyrazol-4-yl)boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-fluoro-2,3-dihydro-3-(S)-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-Carboxylic Acid](/img/structure/B569142.png)